molecular formula C15H16N2O2S B12052988 N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide

Katalognummer: B12052988
Molekulargewicht: 288.4 g/mol
InChI-Schlüssel: MWUOOTBOZAPXJU-LFIBNONCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an ethoxyphenyl group and a thienyl group, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-(2-thienyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization .

Analyse Chemischer Reaktionen

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide can be compared with other similar compounds, such as:

These comparisons highlight the unique aspects of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide, particularly its ethoxy group, which can influence its chemical behavior and applications.

Eigenschaften

Molekularformel

C15H16N2O2S

Molekulargewicht

288.4 g/mol

IUPAC-Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H16N2O2S/c1-2-19-13-7-5-12(6-8-13)11-16-17-15(18)10-14-4-3-9-20-14/h3-9,11H,2,10H2,1H3,(H,17,18)/b16-11+

InChI-Schlüssel

MWUOOTBOZAPXJU-LFIBNONCSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CS2

Kanonische SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CS2

Löslichkeit

2.5 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.